Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of oxadiazole derivatives These compounds are known for their diverse biological activities and are widely used in various fields of scientific research, including chemistry, biology, and medicine
Preparation Methods
The synthesis of tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2).
Introduction of the pyrrolidine ring: The oxadiazole intermediate is then reacted with a suitable pyrrolidine derivative under appropriate conditions to form the desired product.
Addition of the tert-butyl group:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of alternative catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Scientific Research Applications
Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenyl group and pyrrolidine ring contribute to the compound’s binding affinity and selectivity for these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound is used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes.
Indole derivatives: These compounds also exhibit diverse biological activities and are widely studied for their potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)22-16(21)20-11-7-10-13(20)14-18-15(23-19-14)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCYIMJCQQDEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NOC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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